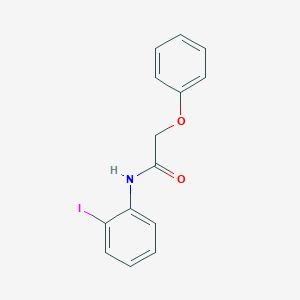

N-(2-iodophenyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(2-iodophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBHVBVHSQRWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques in N 2 Iodophenyl 2 Phenoxyacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

¹H-NMR spectroscopy would provide critical information on the electronic environment of hydrogen atoms in N-(2-iodophenyl)-2-phenoxyacetamide. Analysis of chemical shifts, integration, and signal splitting patterns would help to identify the distinct protons on the iodophenyl and phenoxy rings, as well as the methylene (B1212753) (-CH₂-) and amide (-NH-) protons of the acetamide (B32628) linker. However, no specific ¹H-NMR spectra for this compound are available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy

¹³C-NMR spectroscopy would complement the ¹H-NMR data by identifying all unique carbon environments within the molecule. This would include the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the methylene carbon. This technique is essential for confirming the carbon skeleton of the compound, but published spectra for this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bond of the secondary amide, the C=O (carbonyl) group of the amide, the C-O ether linkage, and the C-I bond, as well as vibrations associated with the aromatic rings. This data is crucial for confirming the presence of these key functional groups, but specific IR spectra are not available.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

HR-MS is a vital tool for determining the precise molecular weight and elemental composition of a compound. This analysis would provide an exact mass for this compound, allowing for the unambiguous confirmation of its molecular formula, C₁₄H₁₂INO₂. This step is fundamental for verifying the identity of a synthesized compound, yet no HR-MS data has been published.

Exploration of Biological Activities and Molecular Targets of N 2 Iodophenyl 2 Phenoxyacetamide and Its Derivatives

Investigation of Receptor and Enzyme System Modulation

The unique structural features of N-(2-iodophenyl)-2-phenoxyacetamide have allowed for its modification to target a range of biological molecules, leading to investigations into its utility in diverse disease models.

Vanilloid Receptor 1 (VR1/TRPV-1) Antagonism and Research into Analgesic Potential

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor 1, is a critical player in pain pathways. nih.gov Antagonists of this receptor have been explored for their potential to alleviate pain in various conditions, including inflammatory, osteoarthritic, and cancer-related pain. nih.gov Research into TRPV1 antagonists has aimed to provide effective pain relief. nih.gov While some compounds have shown promise in preclinical models, clinical development has faced challenges. nih.govnih.gov The investigation of this compound derivatives as TRPV1 antagonists is part of a broader effort to develop novel analgesics. nih.gov The analgesic effects of some compounds are being studied in models of inflammatory pain. mdpi.com

Table 1: Research on TRPV1 Antagonism

| Compound Class | Research Focus | Key Findings |

|---|---|---|

| TRPV1 Antagonists | Analgesic Potential | Effective in rodent models of various pain types. nih.gov |

| This compound Derivatives | Novel Analgesics | Under investigation as part of the search for new pain therapies. |

EthR Inhibition in Mycobacterial Studies

The transcriptional repressor EthR is a key regulator of the bioactivation of the second-line anti-tuberculosis drug ethionamide. Inhibition of EthR can enhance the efficacy of ethionamide, representing a promising strategy to combat drug-resistant Mycobacterium tuberculosis. While direct studies on this compound are not specified in the provided results, the broader context of mycobacterial research involves targeting various enzymes and pathways. For instance, inhibiting NADH dehydrogenase (NDH-2) is being pursued as a drug target. nih.gov Additionally, studies have investigated the inhibition of mycobacterial carbonic anhydrases. mdpi.com

Histamine (B1213489) H3 Receptor (H3R) Targeting and Associated Neurological Research

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govunifi.it This makes it an attractive target for the treatment of cognitive disorders. nih.gov H3R antagonists have been shown to enhance the release of histamine, which can indirectly activate other histamine receptors and potentially improve attention and cognition. nih.gov These antagonists are being investigated for their potential in treating conditions like ADHD, Alzheimer's disease, and schizophrenia. nih.govmdpi.com Some H3R antagonists have demonstrated procognitive effects in animal models. unifi.it Research has also explored the role of H3R antagonists in mitigating seizures and associated memory deficits. nih.gov

Table 2: H3R Antagonists in Neurological Research

| Compound/Target | Research Area | Observed Effects |

|---|---|---|

| H3R Antagonists | Cognitive Disorders | Enhance histamine release, potential for cognitive improvement. nih.gov |

| Thioperamide | Cognitive Deficits | Showed procognitive activity in animal models. unifi.it |

| E177 | Epilepsy and Memory | Attenuated seizures and memory impairment in rat models. nih.gov |

GABAA Receptor Complex Binding and Anticonvulsant Research

The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and its dysfunction is linked to epilepsy. nih.gov Modulators of the GABAA receptor are therefore a key area of anticonvulsant research. nih.gov It is known that disruption of GABA-mediated pathways can lead to seizures. nih.gov Polyphenol-rich extracts, for example, have been shown to exert anticonvulsant effects by interacting with the GABAA receptor. nih.gov Mutations in the GABAA receptor subunits have been directly linked to familial epilepsy syndromes. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition, by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Different inhibitors exhibit varying selectivity for AChE and BuChE. nih.gov For instance, donepezil (B133215) is highly selective for AChE, while rivastigmine (B141) inhibits both enzymes. nih.gov The development of new cholinesterase inhibitors is an active area of research, aiming for improved efficacy and fewer side effects. nih.gov

Modulation of β-secretase and Amyloid-beta (Aβ) Aggregation Pathways

The accumulation of amyloid-beta (Aβ) peptides, which form plaques in the brain, is a central aspect of the amyloid hypothesis of Alzheimer's disease. dntb.gov.ua These peptides are generated through the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. plos.org Therefore, inhibiting BACE1 or modulating γ-secretase activity are key therapeutic strategies being explored to reduce Aβ production. plos.orgnih.gov Furthermore, preventing the aggregation of Aβ peptides is another important approach. nih.gov Research in this area focuses on developing multi-target molecules that can simultaneously inhibit BACE1 and AChE, and also prevent Aβ aggregation. plos.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| AMG 517 |

| Amyloid-beta |

| Butyrylcholinesterase |

| Ciproxifan |

| Donepezil |

| E177 |

| Ethionamide |

| Galantamine |

| Histamine |

| Rivastigmine |

| Thioperamide |

Research into Anti-inflammatory and General Analgesic Activities

Derivatives of phenoxyacetic acid and phenoxyacetamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.govnih.gov Studies on substituted (2-phenoxyphenyl)acetic acids have shown that halogen substitution in the phenoxy ring can significantly enhance anti-inflammatory activity. nih.gov For instance, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid demonstrated a favorable balance of potency and low toxicity. nih.gov

In studies involving podophyllotoxin (B1678966) derivatives, thuriferic acid, a less cytotoxic derivative, exhibited significant inhibition of paw edema in carrageenan-induced inflammation tests, comparable to the standard drug indomethacin. nih.gov Another derivative, deoxypicropodophyllin, was found to be as effective as deoxypodophyllotoxin (B190956) in reducing nociceptive perception in mice. nih.gov These findings suggest that specific structural modifications of the core phenoxyacetamide scaffold can lead to potent anti-inflammatory and analgesic effects. nih.govnih.gov

Studies on Cytotoxic and Anti-proliferative Activities in Cancer Cell Lines

The cytotoxic and anti-proliferative potential of this compound and related compounds has been investigated in various cancer cell lines.

Investigations in Breast Cancer Cell Lines (e.g., MCF7, MDA-MB-468, MDA-MB-453)

Phenylacetamide derivatives have demonstrated cytotoxic effects against breast cancer cell lines. tbzmed.ac.irnih.gov For example, certain phenylacetamide derivatives showed significant cytotoxicity against MCF-7 cells. tbzmed.ac.irnih.gov The cell line MDA-MB-468 is a known triple-negative breast cancer cell line used in cytotoxicity studies. nih.govomicsdi.org Similarly, MDA-MB-453, another breast cancer cell line, has been utilized in three-dimensional culture models to study cell morphology and invasive potential. nih.gov Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives indicated that a compound with a p-nitro substituent was the most active against the MCF-7 cell line. nih.gov

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives in Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Source |

| Phenylacetamide derivative 3c | MCF-7 | 0.7±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | MCF-7 | 0.7±0.4 μM | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6±0.08 μM | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 μM | nih.gov |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Research in Lung Cancer Cell Lines (e.g., A549)

The A549 cell line, derived from human lung adenocarcinoma, is a widely used model for studying lung cancer. invivogen.comscience.govnih.gov Studies have shown that various compounds exhibit cytotoxic effects against A549 cells. medchemexpress.comnih.govnih.gov For instance, a chalcone (B49325) derivative isolated from Eugenia aquea leaves demonstrated dose- and time-dependent inhibition of A549 cell proliferation. nih.gov Similarly, certain N-alkyl-2-halophenazin-1-ones have shown selective cytotoxicity towards A549 cells. nih.gov Podophyllotoxin derivatives have also been evaluated for their cytotoxic activity against the A549 cell line. nih.gov

Table 2: Cytotoxic Activity of Various Compounds in A549 Lung Cancer Cell Line

| Compound/Derivative | Treatment Duration | IC50 Value | Source |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | 24 h | 25.36 µM | nih.gov |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | 48 h | 19.60 µM | nih.gov |

| 2-chloropyocyanin (1c) | Not Specified | Not Specified (High Selectivity) | nih.gov |

| Thuriferic acid | Not Specified | 1.21 x 10⁻⁵ M (GI50) | nih.gov |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration that causes 50% growth inhibition.

Studies on Ehrlich–Lettre Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA)

Ehrlich ascites carcinoma (EAC) is a transplantable tumor model widely used in cancer research. wikipedia.orgscispace.com It can be maintained in both ascites and solid forms. scispace.com Similarly, Dalton's Lymphoma Ascites (DLA) is another transplantable tumor model used for in vitro and in vivo studies. nih.govnih.gov Research has explored the antitumor activity of various natural and synthetic compounds against EAC and DLA. nih.govnih.govresearcher.life These models are valuable for preliminary screening of potential anticancer agents.

Mechanisms of Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Research has shown that phenoxyacetamide and its derivatives can trigger apoptosis in cancer cells through various pathways. tbzmed.ac.irmdpi.com

One of the primary mechanisms involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researcher.lifemdpi.com The activation of caspases, a family of proteases crucial for the execution of apoptosis, is another important aspect. Phenylacetamide derivatives have been shown to increase the activity of caspase-3 and caspase-9. tbzmed.ac.irresearcher.life

Furthermore, the death receptor-mediated (extrinsic) pathway can be initiated, involving the Fas death receptor and its ligand. tbzmed.ac.irmdpi.com Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to induce apoptosis by increasing the levels of arachidonic acid, which in turn stimulates the production of ceramide, a known mediator of apoptosis. nih.gov In some cases, cell death can be induced through non-apoptotic mechanisms like paraptosis, which is characterized by vacuolation arising from the endoplasmic reticulum and mitochondria. oaepublish.com

Exploration of Antimicrobial and Antioxidant Properties

Phenolic compounds, including phenoxyacetamide derivatives, are known for their antioxidant properties, which are attributed to their ability to neutralize free radicals. nih.govresearchgate.net The antioxidant capacity of these compounds can be evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.gov

In addition to their antioxidant potential, some phenoxyacetamide derivatives have been investigated for their antimicrobial activity. researchgate.netmdpi.com Studies have shown that these compounds can exhibit activity against various bacterial and fungal strains. researchgate.netmdpi.com For example, certain N-substituted phenoxy acetamide (B32628) derivatives have demonstrated moderate antibacterial activity. researchgate.net The antimicrobial efficacy can be influenced by the specific substituents on the phenoxyacetamide scaffold and the type of microorganism. mdpi.com

Table 3: Summary of Antimicrobial and Antioxidant Activities

| Compound Type | Activity | Assay/Method | Findings | Source |

| Phenolic Compounds | Antioxidant | DPPH, ABTS | Capable of neutralizing free radicals. | nih.gov |

| N-(4-acetamidophenyl)-2-phenoxyacetate derivatives | Antioxidant | DPPH assay | Showed marked free radical scavenging activity. | researchgate.net |

| N-substituted phenoxy acetamide derivatives | Antibacterial | Agar-diffusion method | Exhibited moderate antibacterial activity. | researchgate.net |

| Glechoma hederacea extracts (containing phenolic compounds) | Antimicrobial | Not Specified | Active against various bacteria and yeasts. | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Medicinal Chemistry Design for Phenoxyacetamide Scaffolds

Elucidation of Pharmacophoric Features within N-(2-iodophenyl)-2-phenoxyacetamide Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the this compound scaffold, this involves dissecting the roles of its core components.

In drug design, acidic functional groups can play a significant role in binding to biological targets, often through hydrogen bonding or ionic interactions. While this compound itself does not possess a classic acidic moiety, the amide group can act as a hydrogen bond donor. In related series of compounds, the introduction of acidic functions or their bioisosteres has been a key strategy for optimizing activity. drughunter.comnih.gov

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. drughunter.com For instance, in some molecular contexts, a carboxylic acid group might be replaced with a tetrazole or an acylsulfonamide to maintain or improve target engagement while potentially altering properties like cell permeability or metabolic stability. nih.gov The application of bioisosterism is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. baranlab.org

In the broader context of phenoxy derivatives, studies have shown that the presence of an acidic moiety can enhance certain biological activities. nih.gov This highlights the potential for modifying the this compound scaffold with acidic bioisosteres to explore new pharmacological profiles.

The substituents on the aromatic rings of the phenoxyacetamide scaffold are critical determinants of biological activity and selectivity. Variations in these substituents, often referred to as R-groups, can significantly impact how the molecule interacts with its biological target.

Systematic structure-activity relationship (SAR) studies on related scaffolds have provided valuable insights. For example, in a series of 2-phenoxybenzamides, the position and nature of substituents on the phenyl rings were found to dramatically alter antiplasmodial activity. mdpi.com A shift of a substituent from a meta to a para position, for instance, resulted in a significant increase in potency. mdpi.com Similarly, bulky, non-polar substituents on a terminal nitrogen were shown to be beneficial for activity in some cases. mdpi.com

The nature of the substituent also plays a crucial role. In studies of other heterocyclic compounds, the introduction of a fluorine atom in place of a hydrogen atom has been shown to enhance potency. nih.gov In the context of phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors, quantitative structure-activity relationship (QSAR) studies have indicated that bulky or higher molecular weight compounds can lead to better enzyme inhibition. researchgate.net Specifically, a negative correlation with the highest occupied molecular orbital (HOMO) energy suggested that the presence of an electrophilic group could increase activity. researchgate.net

These findings underscore the importance of systematically exploring different substituents on the phenoxy and phenyl rings of this compound to map the SAR and identify analogues with improved potency and selectivity.

Table 1: Illustrative SAR data for phenoxy-containing compounds (based on related series)

| Compound | Scaffold | R-Group Variation | IC50 (µM) | Selectivity Index |

| Analog A | 2-Phenoxybenzamide | meta-substituted piperazinyl | 3.297 | 37.58 |

| Analog B | 2-Phenoxybenzamide | para-substituted piperazinyl | 0.2690 | 461.0 |

| Analog C | Phenoxyacetamide | 4-Methoxyphenoxy | - | 245 (MAO-A) |

| Analog D | Phenoxyacetamide | 4-((prop-2-ynylimino)methyl)phenoxy | 0.018 (MAO-A) | - |

Note: Data is illustrative and derived from studies on related phenoxybenzamide and phenoxyacetamide scaffolds to demonstrate SAR principles. mdpi.comresearchgate.net

Computational Approaches in Medicinal Chemistry and Drug Discovery

Computational tools are indispensable in modern drug discovery, enabling the rapid analysis of large datasets and providing insights into molecular interactions that guide the design of new compounds. acs.orgnih.govlsbu.ac.uk

Molecular modeling software such as the Molecular Operating Environment (MOE) and PyMOL are widely used to visualize and analyze the three-dimensional structures of molecules and their interactions with biological targets. These tools allow medicinal chemists to build models of compounds like this compound, predict their preferred conformations, and dock them into the active sites of proteins.

For example, molecular docking studies can be performed to predict the binding conformations and affinities of phenoxyacetamide analogues with their target enzymes. nih.gov This information can help to rationalize observed SAR data and guide the design of new analogues with improved binding characteristics.

In drug discovery, researchers often generate vast amounts of data from high-throughput screening and other experimental assays. Data management and analysis platforms like BIOVIA Pipeline Pilot are crucial for handling this data efficiently. wikipedia.orgaltem.com

Pipeline Pilot allows for the creation of automated workflows to process, analyze, and visualize chemical and biological data. astrixinc.com It can be used to manage chemical libraries, calculate molecular properties, build QSAR models, and generate reports. slideshare.net3ds.com For a series of this compound analogues, Pipeline Pilot could be used to create a database of structures and their associated biological activities, facilitating SAR analysis and the identification of promising candidates.

Understanding how a ligand binds to its target protein at the atomic level is fundamental for rational drug design. Binding mode analysis, often aided by X-ray crystallography and computational docking, reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.

For kinase inhibitors, for example, different binding modes, such as Type I and Type II, are well-characterized. nih.gov Type II inhibitors often bind to an inactive conformation of the kinase, which can lead to improved selectivity. nih.gov Analysis of the binding mode can explain why certain substituents enhance potency or selectivity. For this compound, determining its binding mode within its biological target would be a critical step in understanding its mechanism of action and in designing analogues with improved properties. This analysis helps to rationalize why small changes in the ligand's structure can lead to large changes in its biological activity.

Design and Synthesis of this compound Analogues for SAR Probing

The strategic placement of an iodine atom at the ortho position of the N-phenyl ring in this compound offers a unique starting point for SAR studies. The electron-withdrawing nature and steric bulk of the iodine atom can significantly influence the molecule's conformation and its interactions with biological targets. The following subsections explore various modifications built upon this and related phenoxyacetamide scaffolds.

N-phenyl-phenoxyacetamide Derivatives

The N-phenyl ring of the phenoxyacetamide scaffold is a critical site for molecular modification to probe SAR. Alterations to the substitution pattern on this ring can dramatically impact biological activity. For instance, the introduction of a hydroxyl group at the ortho position of the N-phenyl ring has been shown to be a key pharmacophoric feature for potent inhibition of soluble epoxide hydrolase (s-EH).

One study synthesized a series of N-phenyl-phenoxyacetamide derivatives and evaluated their inhibitory activity against s-EH. The parent compound, N-phenyl-2-phenoxyacetamide, exhibited an IC50 value of 8.9 μM. The introduction of various substituents on the N-phenyl ring led to a range of activities, highlighting the importance of this region for molecular recognition.

Table 1: s-EH Inhibitory Activity of N-phenyl-phenoxyacetamide Derivatives

| Compound | Substitution on N-phenyl ring | IC50 (μM) |

| 1 | Unsubstituted | 8.9 |

| 2 | 2-OH | 0.43 |

| 3 | 3-OH | 1.8 |

| 4 | 4-OH | 3.2 |

| 5 | 2-F | 10.2 |

| 6 | 4-F | 15.6 |

The data clearly indicates that the position of the hydroxyl group is crucial, with the 2-OH derivative being the most potent. This suggests that the ortho-hydroxyl group may be involved in a key hydrogen bonding interaction with the enzyme's active site. The reduced activity of the fluoro-substituted analogues further underscores the specific nature of this interaction.

Substituted N-sulfonylaminobenzyl-2-phenoxyacetamide Compounds

Further modifications to the phenoxyacetamide scaffold have involved the introduction of a sulfonylaminobenzyl group at the N-position. This extension allows for the exploration of additional binding pockets and interactions. A study focused on the design and synthesis of N-substituted-2-phenoxyacetamide derivatives as potential s-EH inhibitors investigated the impact of these larger substituents.

The synthesis of these compounds typically involves the reaction of a substituted aniline (B41778) with 2-phenoxyacetyl chloride. In the case of N-sulfonylaminobenzyl derivatives, a multi-step synthesis would be required, starting with the appropriate aminobenzylamine, followed by sulfonylation and subsequent acylation with phenoxyacetyl chloride.

Table 2: Representative N-sulfonylaminobenzyl-2-phenoxyacetamide Analogues

| Compound | R1 (on phenoxy ring) | R2 (on N-benzyl ring) | R3 (sulfonyl group) |

| 7 | H | H | CH3SO2 |

| 8 | 4-Cl | H | C6H5SO2 |

| 9 | H | 4-OCH3 | 4-CH3C6H4SO2 |

While specific biological data for these compounds is not detailed here, the synthetic strategies allow for a wide diversity of analogues to be produced. The R1, R2, and R3 positions can be readily modified to probe the effects of electronics and sterics on biological activity.

Phenoxyacetamide Thiazoles and their Biological Exploration

The incorporation of a thiazole (B1198619) ring into the phenoxyacetamide scaffold represents a significant structural alteration, introducing a five-membered heterocyclic ring known for its diverse biological activities. The thiazole ring can act as a bioisostere for a phenyl ring and can also introduce new hydrogen bonding capabilities.

The synthesis of phenoxyacetamide thiazoles can be achieved through various routes, a common one being the Hantzsch thiazole synthesis, where a phenoxyacetamide-containing thioamide is reacted with an α-haloketone. This approach allows for the introduction of various substituents on the thiazole ring.

A series of 2-(phenoxyacetamido)-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. The general structure involves the phenoxyacetamide moiety linked to the 2-amino position of a thiazole ring.

Table 3: Biological Activities of Phenoxyacetamide Thiazole Derivatives

| Compound | R (on phenoxy ring) | Analgesic Activity (% inhibition) | Anti-inflammatory Activity (% inhibition) |

| 10 | H | 45.2 | 50.1 |

| 11 | 4-Cl | 55.8 | 62.3 |

| 12 | 4-CH3 | 50.1 | 58.7 |

The results indicate that the introduction of a chloro or methyl group at the para-position of the phenoxy ring enhances both analgesic and anti-inflammatory activities compared to the unsubstituted analogue. This suggests that electronic and lipophilic properties of the phenoxy ring play a significant role in the biological activity of these thiazole derivatives.

Phenoxymethyl (B101242) Oxadiazole Derivatives in Biological Screening

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in medicinal chemistry, often used as a rigid linker or a pharmacophore. The synthesis of phenoxymethyl oxadiazole derivatives typically starts from a phenoxyacetic acid hydrazide, which is then cyclized with various reagents to form the oxadiazole ring.

One study reported the synthesis and anticonvulsant activity of a series of 5-(phenoxymethyl)-1,3,4-oxadiazole-2(3H)-thiones and their derivatives. The key structural feature is the phenoxymethyl group attached to the 5-position of the oxadiazole ring.

Table 4: Anticonvulsant Activity of Phenoxymethyl Oxadiazole Derivatives

| Compound | R (on phenoxy ring) | Anticonvulsant Activity (MES test, % protection) |

| 13 | H | 60 |

| 14 | 4-Cl | 80 |

| 15 | 2,4-diCl | 100 |

The maximal electroshock (MES) test results show that the anticonvulsant activity is significantly enhanced by the presence of electron-withdrawing chloro substituents on the phenoxy ring. The 2,4-dichloro derivative provided complete protection in this model, highlighting the importance of the substitution pattern on the phenoxy ring for this biological activity.

Triazole and Benzodiazepine (B76468) Analogues within the Phenoxyacetamide Class

The incorporation of triazole and benzodiazepine moieties into the phenoxyacetamide framework has led to the discovery of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.

A series of 1,2,4-triazole (B32235) derivatives bearing a phenoxyacetamide side chain were synthesized and evaluated for their antimicrobial activity. The synthesis involved the reaction of a 4-amino-5-substituted-1,2,4-triazole-3-thiol with 2-phenoxyacetyl chloride.

Table 5: Antimicrobial Activity of Phenoxyacetamide Triazole Derivatives

| Compound | R (on phenoxy ring) | Minimum Inhibitory Concentration (μg/mL) vs. S. aureus |

| 16 | H | 128 |

| 17 | 4-Cl | 64 |

| 18 | 4-NO2 | 32 |

The data indicates that electron-withdrawing groups on the phenoxy ring enhance the antibacterial activity against Staphylococcus aureus. The nitro-substituted derivative was the most potent in this series.

In a different study, phenoxyacetamide groups were incorporated into the benzodiazepine scaffold, a well-known privileged structure in medicinal chemistry. These hybrid molecules were evaluated for their anticancer activity. The synthesis involved the acylation of a 1,4-benzodiazepine (B1214927) core with phenoxyacetyl chloride.

Table 6: Anticancer Activity of Phenoxyacetamide Benzodiazepine Analogues

| Compound | R (on phenoxy ring) | IC50 (μM) vs. HeLa cell line |

| 19 | H | 15.2 |

| 20 | 4-F | 10.8 |

| 21 | 4-Cl | 8.5 |

The results demonstrate that the introduction of a halogen atom at the para-position of the phenoxy ring leads to increased cytotoxicity against the HeLa cancer cell line, with the chloro-substituted analogue being the most active.

Future Directions and Unaddressed Research Gaps in N 2 Iodophenyl 2 Phenoxyacetamide Research

Development of Novel and Efficient Synthetic Routes for Targeted Analogues

A critical step in the exploration of any lead compound is the development of robust and versatile synthetic methodologies that allow for the generation of a diverse library of analogues. Future research on N-(2-iodophenyl)-2-phenoxyacetamide should prioritize the establishment of efficient synthetic routes to facilitate comprehensive structure-activity relationship (SAR) studies.

The synthesis of phenoxyacetamide derivatives has been previously reported, often involving the condensation of a substituted phenol (B47542) with an appropriate acetamide (B32628) precursor. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved through the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. nih.gov Similar strategies can be adapted and optimized for this compound to create a panel of targeted analogues.

Future synthetic efforts should focus on:

Versatility: The developed synthetic pathways should be amenable to the introduction of a wide variety of functional groups on both the 2-iodophenyl and the phenoxy rings. This will allow for a systematic probing of the chemical space around the core structure.

Efficiency: High-yield and scalable reactions are crucial for producing sufficient quantities of analogues for biological screening.

Stereoselectivity: For analogues with chiral centers, the development of stereoselective synthetic methods will be important to investigate the differential biological activity of enantiomers.

A representative, yet not exhaustive, set of targeted analogues for future synthesis is presented in Table 1.

Table 1: Proposed Targeted Analogues of this compound for Future Synthesis

| Analogue ID | Modification on 2-iodophenyl Ring | Modification on Phenoxy Ring | Rationale |

| A-1 | Replacement of iodine with bromine | None | Investigate the role of halogen size and electronegativity. |

| A-2 | Replacement of iodine with a nitro group | None | Explore the impact of a strong electron-withdrawing group. |

| A-3 | Introduction of a methyl group at the 4-position | None | Probe the effect of a small lipophilic group. |

| B-1 | None | Introduction of a 4-methoxy group | Study the influence of an electron-donating group on the phenoxy ring. nih.gov |

| B-2 | None | Introduction of a 4-nitro group | Assess the effect of an electron-withdrawing group on the phenoxy ring. researchgate.net |

| B-3 | None | Replacement with a naphthoxy group | Explore the impact of an extended aromatic system. |

Advanced Mechanistic Investigations into Identified Biological Activities

While the broader class of phenoxyacetamides has been associated with various biological activities, including anticancer nih.govresearchgate.netnih.gov, antiviral nih.gov, and enzyme inhibitory effects nih.gov, the specific molecular mechanisms of action for this compound remain to be elucidated. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies.

Assuming initial studies reveal a particular biological effect, such as cytotoxicity against a cancer cell line, the following advanced investigations would be warranted:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics-based approaches (e.g., thermal proteome profiling), or computational target prediction to identify the specific protein(s) with which the compound interacts.

Enzymatic and Cellular Assays: If a specific enzyme is identified as a target, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive). Cell-based assays can be used to confirm the on-target effects and to study downstream signaling pathways. For example, if the compound is found to induce apoptosis in cancer cells, studies could focus on the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins. nih.gov

Molecular Modeling: In silico docking studies can provide insights into the binding mode of this compound and its analogues with their putative biological targets, helping to rationalize observed structure-activity relationships.

Expansion of the Structure-Activity Landscape for Diverse Pharmacological Profiles

A comprehensive understanding of the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. The concept of the structure-activity landscape provides a powerful framework for visualizing and interpreting these relationships. nih.govnih.gov For this compound, a systematic expansion of its SAR landscape is a crucial future direction.

This will involve:

Systematic Analogue Synthesis: A library of analogues, such as those proposed in Table 1, should be synthesized.

Broad Biological Screening: The synthesized analogues should be screened against a panel of diverse biological targets and cell lines to identify a range of pharmacological profiles.

Quantitative Analysis: The biological data should be analyzed to identify "activity cliffs," which are pairs of structurally similar compounds with large differences in potency. nih.gov These can provide critical insights into the structural features that are most sensitive to modification.

A hypothetical SAR table for a putative anti-inflammatory activity is presented in Table 2 to illustrate this concept.

Table 2: Illustrative Structure-Activity Relationship for Putative Anti-inflammatory Activity

| Compound | R1 (on iodophenyl ring) | R2 (on phenoxy ring) | IC50 (µM) |

| Parent | H | H | 10.5 |

| Analogue 1 | 4-F | H | 5.2 |

| Analogue 2 | 4-CH3 | H | 15.8 |

| Analogue 3 | H | 4-NO2 | 1.8 |

| Analogue 4 | H | 4-OCH3 | 25.1 |

This illustrative data suggests that a fluoro substitution on the iodophenyl ring and a nitro group on the phenoxy ring enhance activity, while methyl and methoxy (B1213986) groups are detrimental. Such analyses can guide the design of more potent and selective compounds.

Integration of Multi-Omics Data for a Comprehensive Understanding of Compound Effects

To gain a holistic understanding of the biological effects of this compound, future research should leverage the power of multi-omics technologies. nih.gov The integration of data from genomics, transcriptomics, proteomics, and metabolomics can reveal the global impact of the compound on cellular systems, uncovering not only the primary mechanism of action but also potential off-target effects and adaptive resistance pathways. researchgate.netmdpi.com

A multi-omics approach would involve:

Transcriptomics (RNA-Seq): To identify genes that are up- or down-regulated in response to compound treatment.

Proteomics: To quantify changes in the abundance of proteins and their post-translational modifications.

Metabolomics: To profile changes in the levels of small molecule metabolites, providing a functional readout of the cellular state.

The integrated analysis of these datasets can help to construct a comprehensive model of the compound's effects, as outlined in Table 3.

Table 3: Application of Multi-Omics Technologies in this compound Research

| Omics Technology | Information Provided | Potential Insights |

| Transcriptomics | Changes in gene expression | Identification of affected signaling pathways and transcription factors. |

| Proteomics | Changes in protein abundance and modifications | Direct identification of drug targets and downstream effectors. mdpi.com |

| Metabolomics | Changes in metabolite levels | Understanding of the functional consequences of compound treatment on cellular metabolism. |

This integrated approach has been successfully applied to understand the mechanisms of other therapeutic agents and can be invaluable in elucidating the complex biology associated with this compound. nih.gov

Exploration of New Therapeutic Areas Based on Mechanistic Insights

The knowledge gained from mechanistic studies, SAR expansion, and multi-omics analysis can pave the way for the exploration of new therapeutic applications for this compound and its optimized analogues. The diverse biological activities reported for the broader phenoxyacetamide class suggest a wide range of possibilities.

Future research should consider:

Repurposing: If mechanistic studies reveal that the compound modulates a key pathway implicated in multiple diseases (e.g., a specific kinase or transcription factor), its efficacy could be tested in models of those diseases.

Novel Target Exploration: The phenoxyacetamide scaffold could be used as a starting point for the design of inhibitors for newly validated therapeutic targets.

Combination Therapies: Understanding the mechanism of action can inform the rational design of combination therapies, where this compound is used in conjunction with other drugs to achieve synergistic effects.

The diverse activities of related compounds, such as monoamine oxidase inhibition nih.gov and antiviral activity nih.gov, suggest that this compound could be a promising candidate for investigation in neurological disorders and infectious diseases, in addition to cancer.

Q & A

Q. What are the recommended synthetic routes for N-(2-iodophenyl)-2-phenoxyacetamide, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Substitution Reaction : React 2-iodoaniline with phenoxyacetyl chloride under alkaline conditions to form the acetamide backbone (analogous to methods in ).

Purification : Use column chromatography or recrystallization to isolate the compound.

Characterization : Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (XRD) for structural confirmation (as demonstrated in for related acetamides).

- Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane:methanol) to resolve intermediates .

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The 2-iodophenyl group enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). For example:

- Oxidative Addition : The iodine atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃) to form aryl-palladium intermediates, facilitating bond formation with boronic acids or alkenes (see for analogous Pd-mediated reactions).

- Applications : Modify the phenoxyacetamide scaffold to introduce functional groups (e.g., fluorophenyl, quinazolinone) for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : While direct data on this compound is limited, structurally similar acetamides (e.g., quinazolinone derivatives) exhibit activity against:

- Neurological Targets : Modulation of GABA-A receptors () via allosteric binding.

- Antimicrobial Activity : Disruption of bacterial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase) ().

- Experimental Design : Perform receptor-binding assays (radioligand displacement) and enzyme inhibition studies (IC₅₀ determination) to identify targets .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to neurological targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA-A receptors (PDB ID: 6HUP). The iodine atom may contribute to hydrophobic interactions in the receptor’s transmembrane domain.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

SAR Analysis : Compare with analogs (e.g., N-(2-fluorophenyl) derivatives) to quantify iodine’s electronic effects on binding ( discusses fluorophenyl analogs) .

Q. What strategies resolve contradictions in reported bioactivity data for iodophenyl-acetamide derivatives?

- Methodological Answer : Contradictions may arise from:

- Synthetic Variability : Trace impurities (e.g., unreacted 2-iodoaniline) can skew bioassay results. Address via rigorous HPLC purity checks (>98%).

- Assay Conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) to minimize variability.

- Meta-Analysis : Cross-reference data from PubChem () and pharmacological databases to identify outliers .

Q. How can the photophysical properties of this compound be exploited for imaging applications?

- Methodological Answer :

- Fluorescence Quenching : The heavy iodine atom may enhance intersystem crossing, making it a candidate for phosphorescence studies.

- Radioactive Labeling : Substitute stable iodine with ¹²⁵I for positron emission tomography (PET) tracer development (see for iodinated acetamide handling protocols).

- Validation : Use UV-vis spectroscopy and fluorescence lifetime imaging microscopy (FLIM) to characterize emission profiles .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Selection : Employ asymmetric catalysis (e.g., chiral Pd complexes) during cross-coupling steps to control stereochemistry ( highlights Pd-mediated reactions).

- Process Optimization : Use continuous-flow reactors to enhance yield and reduce side products (e.g., di-iodinated byproducts).

- Quality Control : Implement chiral HPLC or circular dichroism (CD) spectroscopy to monitor enantiomeric excess (ee) ≥99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.